Seviteronel

Description

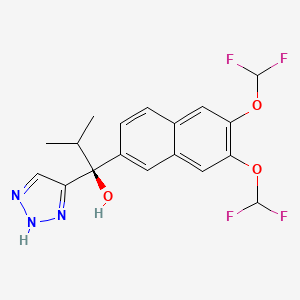

Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAJOQFSNYJMF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025651 | |

| Record name | VT-464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610537-15-9 | |

| Record name | Seviteronel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610537-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seviteronel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610537159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seviteronel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VT-464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEVITERONEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S5OIN36X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Seviteronel: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seviteronel (VT-464) is a selective, orally bioavailable, non-steroidal small molecule that represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC) and certain types of breast cancer. Developed by Viamet Pharmaceuticals and subsequently Innocrin Pharmaceuticals, seviteronel exhibits a dual mechanism of action, functioning as both a cytochrome P450 17A1 (CYP17A1) 17,20-lyase inhibitor and an androgen receptor (AR) antagonist. This dual activity allows it to both suppress the production of androgens and block the androgen receptor signaling pathway, offering a potent therapeutic strategy against hormone-driven cancers. This technical guide provides a comprehensive overview of the discovery, detailed chemical synthesis, and biological evaluation of seviteronel, intended for researchers and professionals in the field of drug development.

Discovery and Development

Seviteronel, formerly known as INO-464, emerged from research efforts to develop a more selective CYP17A1 inhibitor than the first-generation drug, abiraterone acetate. The goal was to preferentially inhibit the 17,20-lyase activity of CYP17A1, which is crucial for androgen synthesis, while sparing the 17α-hydroxylase activity, thereby reducing the mineralocorticoid-related side effects associated with abiraterone.[1][2] Viamet Pharmaceuticals utilized its proprietary Metallophile Technology to design seviteronel. Innocrin Pharmaceuticals later advanced its clinical development.[1][2] Seviteronel was granted fast-track designation by the U.S. Food and Drug Administration (FDA) for the treatment of prostate cancer in January 2016 and for breast cancer in April 2017.[1][2]

Mechanism of Action

Seviteronel's therapeutic efficacy stems from its dual mechanism of action:

-

Selective CYP17A1 17,20-Lyase Inhibition: CYP17A1 is a key enzyme in the steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. The 17,20-lyase activity is the rate-limiting step for the production of androgens, such as dehydroepiandrosterone (DHEA) and androstenedione. Seviteronel is approximately 10-fold more selective for inhibiting the 17,20-lyase activity over the 17α-hydroxylase activity.[3] This selectivity minimizes the disruption of cortisol synthesis and the consequent need for concurrent corticosteroid administration.[4]

-

Androgen Receptor (AR) Antagonism: In addition to inhibiting androgen synthesis, seviteronel acts as a competitive antagonist of the androgen receptor.[3] It binds to both wild-type and certain mutated forms of the AR, preventing the binding of androgens and subsequent activation of AR-mediated signaling pathways that drive tumor growth.[3]

This dual mechanism provides a comprehensive blockade of the androgen signaling axis.

Signaling Pathway

Caption: Seviteronel's dual mechanism targeting androgen synthesis and the androgen receptor.

Chemical Synthesis Pathway

The chemical synthesis of seviteronel is detailed in patent WO2016040896. The synthesis is a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below.

Synthesis Workflow

Caption: A simplified workflow for the chemical synthesis of seviteronel.

A more detailed, albeit still generalized, synthetic route involves the following key transformations:

-

Preparation of the Naphthalene Core: The synthesis typically begins with a substituted naphthalene starting material, which undergoes a series of reactions to introduce the necessary functional groups.

-

Epoxidation: A key step involves the formation of an epoxide intermediate.

-

Ring-Opening with Triazole: The epoxide is then opened by a triazole nucleophile to introduce the triazole moiety.

-

Final Modifications and Purification: The resulting intermediate undergoes final chemical modifications, followed by purification to yield seviteronel.

Disclaimer: The following is a generalized representation based on patent literature and may not reflect the exact manufacturing process. Researchers should consult the primary literature for precise experimental details.

Quantitative Data Summary

Table 1: In Vitro Activity of Seviteronel

| Parameter | Value | Reference |

| CYP17A1 17,20-lyase Inhibition (IC50) | 69 nM | [1] |

| CYP17A1 17α-hydroxylase Inhibition (IC50) | 670 nM | [1] |

| Selectivity for 17,20-lyase vs. 17α-hydroxylase | ~10-fold | [3] |

Table 2: Summary of Phase I Clinical Trial in Women with Breast Cancer (NCT02580448)

| Parameter | 750 mg QD | 600 mg QD | 450 mg QD (RP2D) |

| Number of Patients | 6 | 6 | 7 |

| Dose-Limiting Toxicities (DLTs) | 1 (Grade 3 confusional state) | 2 (Grade 3 mental status change, Grade 3 delirium) | 0 |

| Most Common Adverse Events (Grade 1/2) | Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%) | ||

| Clinical Benefit Rate at 16 weeks (TNBC) | - | - | 2 of 7 subjects |

| Clinical Benefit Rate at 24 weeks (ER+) | - | - | 2 of 7 subjects |

Data adapted from Bardia A, et al. Cancer Res. 2018.[3]

Table 3: Summary of Phase I Clinical Trial in Men with CRPC (NCT02012920)

| Parameter | 600 mg QD | 750 mg QD | 900 mg QD |

| Number of Patients | 8 | 9 | 1 |

| Dose-Limiting Toxicities (DLTs) | 0 | 0 | 1 (Grade 3 muscular weakness) |

| Most Common Adverse Events (Grade 1/2) | Fatigue (71%), Dizziness (52%), Blurred vision (38%), Dysgeusia (33%) | ||

| Recommended Phase 2 Dose (RP2D) | 600 mg QD |

Data adapted from Shore ND, et al. Clin Cancer Res. 2018.[5]

Experimental Protocols

CYP17A1 Enzymatic Assay (Generalized Protocol)

This protocol is a generalized procedure for determining the inhibitory activity of a compound against CYP17A1 lyase activity.

Caption: Workflow for a CYP17A1 enzymatic inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human CYP17A1 enzyme and NADPH-cytochrome P450 reductase are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

A radiolabeled substrate, such as [3H]-17α-hydroxypregnenolone, is used to monitor the lyase reaction.

-

Serial dilutions of seviteronel are prepared in a suitable solvent (e.g., DMSO).

-

-

Enzyme Reaction:

-

The reaction mixture, containing the enzyme, reductase, and a specific concentration of seviteronel or vehicle control, is pre-incubated at 37°C.

-

The reaction is initiated by the addition of the radiolabeled substrate.

-

-

Reaction Termination and Product Extraction:

-

After a defined incubation period, the reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

The steroid products are extracted from the aqueous phase.

-

-

Product Analysis:

-

The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The amount of radiolabeled product (DHEA) is quantified using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition at each seviteronel concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Androgen Receptor Competitive Binding Assay (Generalized Protocol)

This protocol outlines a general method for assessing the ability of seviteronel to compete with a radiolabeled androgen for binding to the AR.

Methodology:

-

Receptor Preparation:

-

A source of androgen receptor is required, which can be a purified recombinant AR protein or a cytosolic fraction from an AR-expressing tissue (e.g., rat prostate).

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), is incubated with the AR preparation in the presence of varying concentrations of seviteronel or a vehicle control.

-

-

Separation of Bound and Unbound Ligand:

-

After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

-

Quantification of Bound Ligand:

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding at each seviteronel concentration is calculated by subtracting the non-specific binding (determined in the presence of a large excess of unlabeled DHT).

-

The IC50 or Ki value for seviteronel is determined by analyzing the competition binding curve.

-

Pharmacokinetic Analysis by LC-MS/MS (Generalized Protocol)

This protocol describes a general approach for the quantification of seviteronel in plasma samples.[3]

Methodology:

-

Sample Preparation:

-

Plasma samples are thawed, and an internal standard (e.g., a deuterated analog of seviteronel) is added.

-

Proteins are precipitated by the addition of a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a liquid chromatography system.

-

Seviteronel and the internal standard are separated from other plasma components on a suitable analytical column (e.g., a C18 column) using a specific mobile phase gradient.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Seviteronel and the internal standard are ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated using standards of known seviteronel concentrations.

-

The concentration of seviteronel in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

Seviteronel is a promising therapeutic agent with a novel dual mechanism of action that effectively targets the androgen signaling pathway. Its selective inhibition of CYP17A1 17,20-lyase and direct antagonism of the androgen receptor provide a robust rationale for its use in the treatment of advanced prostate and breast cancers. The chemical synthesis of seviteronel is a complex but well-defined process. The preclinical and clinical data generated to date support its continued investigation and potential as a valuable addition to the armamentarium of anti-cancer therapies. This technical guide provides a foundational understanding of seviteronel for researchers and clinicians working to advance cancer treatment.

References

- 1. Phase2 drugs – New Drug Approvals [approvals199.rssing.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seviteronel - My Cancer Genome [mycancergenome.org]

- 5. aacrjournals.org [aacrjournals.org]

Preclinical Pharmacology of Seviteronel: A Technical Guide

Introduction

Seviteronel (formerly VT-464 and INO-464) is an orally bioavailable, non-steroidal small molecule that represents a novel approach in the treatment of hormone-dependent cancers, particularly castration-resistant prostate cancer (CRPC) and breast cancer.[1][2] It is a dual-acting agent, functioning as both a selective inhibitor of cytochrome P450 17A1 (CYP17A1) and an antagonist of the androgen receptor (AR).[3][4] This dual mechanism of action allows Seviteronel to both suppress the production of androgens and estrogens and to block the signaling pathways that drive the growth of many tumors.[5] This technical guide provides an in-depth overview of the preclinical pharmacology of Seviteronel, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

Seviteronel exerts its anti-tumor effects through two distinct but complementary mechanisms:

-

Selective Inhibition of CYP17A1: Seviteronel is a potent inhibitor of CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the synthesis of androgens and estrogens.[2] Notably, it displays a greater selectivity for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity.[1] This selectivity is significant as it minimizes the interference with corticosteroid production, a common side effect of less selective CYP17A1 inhibitors like abiraterone acetate, potentially allowing for administration without concomitant glucocorticoids.[1]

-

Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, Seviteronel directly acts as a competitive antagonist of the androgen receptor.[3][4] This includes both wild-type and mutated forms of the AR, such as the F876L and T877A mutations, which can confer resistance to other anti-androgen therapies.[3] By blocking the AR, Seviteronel prevents the downstream signaling that promotes tumor cell proliferation and survival.

The following diagram illustrates the central role of CYP17A1 in the steroidogenesis pathway and the point of inhibition by Seviteronel.

Caption: Steroidogenesis Pathway and Seviteronel's Point of Inhibition.

The subsequent diagram depicts the androgen receptor signaling pathway and the antagonistic action of Seviteronel.

Caption: Androgen Receptor Signaling Pathway and Seviteronel's Antagonism.

Quantitative In Vitro Activity

Seviteronel has demonstrated potent activity in a variety of preclinical assays. The following tables summarize key quantitative data from in vitro studies.

Table 1: CYP17A1 Inhibition

| Parameter | Value | Reference |

| Human 17,20-lyase IC50 | 69 nM | [1][6] |

| Human 17α-hydroxylase IC50 | 670 nM | [1] |

| Selectivity (hydroxylase/lyase) | ~10-fold | [1][4] |

Table 2: In Vitro Anti-Tumor Activity

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| MCF7 | ER+/low AR Breast Cancer | Estrogen-stimulated proliferation | Potent inhibition | [3] |

| H16N2 | AR-/PR-/low ER Breast Cancer | Cell growth in soft agar | Potent inhibition | [3] |

| Tamoxifen-resistant MCF7 | ER+ Breast Cancer | Cell growth | Potent inhibition | [3] |

| MDA-MB-453 | ER-/AR+ Triple-Negative Breast Cancer (TNBC) | DHT-stimulated growth | Potent inhibition, higher potency than enzalutamide | [3] |

| MDA-MB-453 | AR+ TNBC | Cell Viability | IC50 > 10 µM | [7] |

| MCF-7 | ER+ Breast Cancer | Cell Viability | IC50 ~7 µM | [7][8] |

| MDA-MB-453 and SUM159 | AR+ TNBC | Proliferation and soft agar growth | Dose-dependent inhibition | [9] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have confirmed the anti-tumor activity of Seviteronel.

Table 3: In Vivo Anti-Tumor Activity in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |

| Tamoxifen-resistant MCF7 | ER+ Breast Cancer | Seviteronel | Inhibited tumor growth and increased survival compared to enzalutamide. | [3] |

| MDA-MB-453 | AR+ TNBC | Seviteronel (daily oral administration) | Significantly inhibited tumor volume and growth rate in a dose-dependent manner. | [10] |

| MDA-PCa-133 | Castration-Resistant Prostate Cancer | Seviteronel (100 mg/kg bid) | Reduced tumor volume by >two-fold compared to vehicle. | [6] |

| HCI-009 PDX | AR+ TNBC | Seviteronel (150 mg/kg/day PO) | Decreased tumor volume and rate of growth. | [9] |

| MDA-MB-453 | AR+ TNBC | Seviteronel + Radiation | Significant reduction in tumor volume and delay to tumor doubling and tripling times compared to either therapy alone. | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in the literature.

CYP17A1 Lyase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Seviteronel against the 17,20-lyase activity of human CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Substrate: 17α-hydroxypregnenolone

-

Cofactors: NADPH

-

Seviteronel at various concentrations

-

Assay buffer

-

Quenching solution

-

LC-MS/MS for product detection (Dehydroepiandrosterone - DHEA)

Protocol:

-

Prepare a reaction mixture containing the CYP17A1 enzyme, NADPH, and assay buffer in microplate wells.

-

Add Seviteronel at a range of concentrations to the wells.

-

Initiate the enzymatic reaction by adding the substrate, 17α-hydroxypregnenolone.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding a quenching solution.

-

Analyze the formation of the product, DHEA, using LC-MS/MS.

-

Calculate the percent inhibition of DHEA formation at each Seviteronel concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To assess the ability of Seviteronel to compete with a natural androgen for binding to the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., LNCaP cell lysate, purified recombinant AR)

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone - DHT)

-

Seviteronel at various concentrations

-

Binding buffer

-

Scintillation fluid and counter

Protocol:

-

Incubate the AR source with a fixed concentration of radiolabeled DHT in the presence of increasing concentrations of Seviteronel.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from unbound radioligand (e.g., via filtration through a glass fiber filter).

-

Measure the amount of bound radioactivity using a scintillation counter.

-

Calculate the percent displacement of the radiolabeled DHT by Seviteronel at each concentration.

-

Determine the Ki or IC50 value from the competition binding curve.

Cell Viability/Proliferation Assays

Objective: To evaluate the effect of Seviteronel on the viability and proliferation of cancer cell lines.

Crystal Violet Assay:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of Seviteronel or a vehicle control for a specified duration (e.g., 5 days).[10]

-

Wash the cells with PBS and fix with a suitable fixative (e.g., methanol).

-

Stain the fixed cells with a crystal violet solution.

-

Wash away the excess stain and allow the plates to dry.

-

Solubilize the stain with a solvent (e.g., 10% acetic acid).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Normalize the data to the vehicle-treated control to determine the percent viability.

Soft Agar Colony Formation Assay:

-

Prepare a base layer of agar in multi-well plates.

-

Resuspend cancer cells in a top layer of agar containing various concentrations of Seviteronel or vehicle.

-

Overlay the cell suspension onto the base agar layer.

-

Incubate the plates for several weeks to allow for colony formation.

-

Stain the colonies with a vital stain (e.g., crystal violet).

-

Count the number of colonies and/or measure the colony size.

-

Compare the colony formation in Seviteronel-treated wells to the vehicle control.

In Vivo Xenograft Studies

Objective: To assess the in vivo anti-tumor efficacy of Seviteronel in an animal model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-453) into the flanks of immunocompromised mice (e.g., CB17-SCID mice).[7][8]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., ~80 mm³), randomize the animals into treatment and control groups.[7][8]

-

Treatment Administration: Administer Seviteronel orally once daily at specified doses. The control group receives a vehicle control.[10]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Monitor for any signs of toxicity, such as weight loss.

The following diagram illustrates a typical workflow for an in vivo xenograft study.

Caption: Workflow for a Preclinical In Vivo Xenograft Study.

Pharmacokinetics

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While detailed preclinical ADME data for Seviteronel is not extensively published in the provided search results, clinical studies have provided some insights into its pharmacokinetic profile.

A population pharmacokinetic analysis of data from four clinical studies in patients with advanced breast or prostate cancer showed that Seviteronel exhibits linear pharmacokinetics over a dose range of 50-750 mg, administered either once or twice daily.[11][12][13] The disposition of Seviteronel is well-described by a model with transit absorption and bi-phasic first-order elimination.[11][12][13] Interestingly, prandial status did not have a clinically relevant effect on its pharmacokinetics.[11][12] Sex and body weight were identified as significant covariates on clearance, but not to an extent that would necessitate dose adjustments.[11][12]

Conclusion

Seviteronel is a promising anti-cancer agent with a unique dual mechanism of action, targeting both androgen synthesis and androgen receptor signaling. Preclinical studies have consistently demonstrated its potent in vitro and in vivo activity against various models of breast and prostate cancer. Its selectivity for the 17,20-lyase activity of CYP17A1 offers a potential advantage in terms of its safety profile. The data summarized in this technical guide provide a comprehensive overview of the preclinical pharmacology of Seviteronel, supporting its continued clinical development for the treatment of hormone-driven malignancies.

References

- 1. Seviteronel - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells [frontiersin.org]

- 8. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholar.usuhs.edu [scholar.usuhs.edu]

Seviteronel: A Dual-Action Agent Targeting Androgen Synthesis and Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seviteronel (VT-464) is a potent, orally bioavailable, non-steroidal small molecule that represents a significant advancement in the targeted therapy of hormone-dependent cancers. It exhibits a unique dual mechanism of action, functioning as both a selective inhibitor of CYP17A1 lyase and a competitive antagonist of the androgen receptor (AR). This dual activity allows seviteronel to both suppress the production of androgens and directly block the signaling pathways that drive the growth of certain cancers. This technical guide provides a comprehensive overview of the binding affinity, selectivity, and underlying mechanisms of seviteronel, supported by experimental data and pathway visualizations.

Target Binding Affinity and Selectivity

Seviteronel's therapeutic potential lies in its precise interaction with two key proteins in androgen signaling: CYP17A1, a critical enzyme in androgen biosynthesis, and the androgen receptor itself.

Inhibition of CYP17A1

Seviteronel is a potent inhibitor of the 17,20-lyase activity of CYP17A1, the enzyme responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to androgens. A key feature of seviteronel is its selectivity for the lyase function over the 17α-hydroxylase function of CYP17A1.

| Target Enzyme | Parameter | Value | Reference |

| Human CYP17A1 (17,20-lyase) | IC50 | 69 nM | [1] |

| Human CYP17A1 (17α-hydroxylase) | Selectivity | ~10-fold greater for lyase | [2][3] |

Table 1: Seviteronel's In Vitro Inhibitory Activity against CYP17A1.

This selectivity is clinically significant as it minimizes the impact on cortisol synthesis, which is dependent on the 17α-hydroxylase activity of CYP17A1.

Antagonism of the Androgen Receptor

Seviteronel acts as a direct competitive antagonist of the androgen receptor, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT). This antagonism has been demonstrated for both the wild-type AR and clinically relevant mutant forms that can confer resistance to other anti-androgen therapies. While specific quantitative binding affinity values (Ki or IC50) for the androgen receptor are not consistently reported in publicly available literature, its competitive antagonism has been well-documented.[2][3] Seviteronel has been shown to be a competitive antagonist of both wild-type and mutated forms of the AR (e.g., F876L and T877A).[2] In cell viability assays with MCF-7 cells, which have low AR expression, seviteronel showed antagonistic effects with an IC50 of approximately 7 μM, suggesting potential anti-estrogenic activity through the reduction of CYP17 lyase activity.[4][5]

| Target Receptor | Activity | Affected Forms |

| Androgen Receptor (AR) | Competitive Antagonist | Wild-Type, F876L mutant, T877A mutant |

Table 2: Seviteronel's Activity at the Androgen Receptor.

Signaling Pathways

Seviteronel's dual mechanism of action allows it to intervene at two critical points in the androgen signaling cascade: the synthesis of androgens and the subsequent receptor-mediated cellular response.

Androgen Biosynthesis Pathway

The production of androgens from cholesterol is a multi-step process involving several enzymes. Seviteronel's primary target in this pathway is CYP17A1.

Androgen Receptor Signaling Pathway

Once synthesized, androgens exert their effects by binding to the androgen receptor, which then translocates to the nucleus and regulates gene expression. Seviteronel directly inhibits this process.

Experimental Protocols

The determination of seviteronel's binding affinity and inhibitory activity involves specific and rigorous experimental methodologies.

CYP17A1 Inhibition Assay

The inhibitory activity of seviteronel against CYP17A1 is typically assessed using an in vitro enzyme inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CYP17A1 enzyme is used. The substrate, such as progesterone or pregnenolone, is radiolabeled (e.g., with tritium) to allow for sensitive detection.

-

Compound Dilution: Seviteronel is prepared in a series of dilutions to determine its dose-dependent inhibitory effect.

-

Incubation: The enzyme, substrate, and various concentrations of seviteronel are incubated together in a suitable buffer system at 37°C. The reaction is initiated by the addition of a cofactor, such as NADPH.

-

Reaction Termination and Extraction: After a defined period, the reaction is stopped, often by the addition of a strong acid or organic solvent. The steroids (substrate and product) are then extracted from the reaction mixture.

-

Separation and Quantification: The extracted substrate and the resulting product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The amount of product formed at each seviteronel concentration is quantified by measuring the radioactivity. These data are then used to calculate the IC50 value, which is the concentration of seviteronel required to inhibit 50% of the enzyme's activity.

Androgen Receptor Competitive Binding Assay

To determine the binding affinity of seviteronel for the androgen receptor, a competitive binding assay is employed.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells [frontiersin.org]

In Vitro Anti-Tumor Activity of Seviteronel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (INO-464) is a selective, orally bioavailable, non-steroidal small molecule that dually inhibits cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and the androgen receptor (AR).[1][2][3] By targeting both the production of androgens and the signaling of the AR, Seviteronel presents a promising therapeutic strategy for hormone-dependent malignancies, including breast and prostate cancers. This technical guide provides a comprehensive overview of the in vitro anti-tumor activities of Seviteronel, focusing on its mechanism of action, effects on cancer cell lines, and its role in sensitizing cancer cells to radiation therapy.

Mechanism of Action

Seviteronel exerts its anti-tumor effects through a dual mechanism of action:

-

CYP17A1 Lyase Inhibition: Seviteronel selectively inhibits the 17,20-lyase activity of CYP17A1, a key enzyme in the androgen biosynthesis pathway. This inhibition reduces the production of androgens, thereby limiting the ligands available to activate the androgen receptor.[4] Seviteronel exhibits approximately 10-fold selectivity for CYP17 lyase over 17α-hydroxylase activity.[3]

-

Androgen Receptor (AR) Antagonism: Seviteronel acts as a competitive antagonist of the androgen receptor, binding to both wild-type and mutated forms of the receptor.[3] This direct inhibition prevents AR translocation to the nucleus, DNA binding, and subsequent transcription of target genes involved in cell proliferation and survival.

This dual action provides a comprehensive blockade of androgen signaling, making it an attractive agent for cancers driven by this pathway.

Data Presentation

Table 1: In Vitro Efficacy of Seviteronel (IC50 Values)

| Cell Line | Cancer Type | AR Status | ER Status | IC50 (µM) | Reference(s) |

| MDA-MB-453 | Triple-Negative Breast Cancer (TNBC) | Positive | Negative | > 10 | [5][6] |

| ACC-422 | Triple-Negative Breast Cancer (TNBC) | Positive | Negative | > 10 | [6] |

| SUM-185 | Triple-Negative Breast Cancer (TNBC) | Positive | Negative | > 10 | [6] |

| SUM-159 | Triple-Negative Breast Cancer (TNBC) | Positive | Negative | > 10 | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Negative | Negative | > 10 | [6] |

| MCF-7 | Breast Cancer | Low | Positive | ~7 | [5][6] |

| C4-2 | Castration-Resistant Prostate Cancer (CRPC) | Positive | N/A | More potent than Abiraterone Acetate | [5] |

| C4-2B | Castration-Resistant Prostate Cancer (CRPC) | Positive | N/A | More potent than Abiraterone Acetate | [5] |

| MR49C | Castration-Resistant Prostate Cancer (CRPC) | Positive | N/A | More potent than Abiraterone Acetate | [5] |

| MR49F | Castration-Resistant Prostate Cancer (CRPC) | Positive | N/A | More potent than Abiraterone Acetate | [5] |

| LNCaP | Prostate Cancer | Positive | N/A | Data not specified | [5] |

| MDA-PCA-133 | Prostate Cancer | Positive | N/A | Data not specified | [5] |

| Enzyme | |||||

| CYP17A1 Lyase | N/A | N/A | N/A | 0.069 | [7] |

Note: While Seviteronel demonstrates potent enzymatic inhibition of CYP17A1 lyase, its direct cytotoxic effect as a single agent in vitro appears limited in some AR-positive TNBC cell lines at concentrations up to 10 µM. Its anti-tumor activity in these models is more pronounced in combination with other agents or in vivo where it can also modulate the tumor microenvironment.

Table 2: Radiosensitizing Effects of Seviteronel

| Cell Line | Cancer Type | AR Status | Radiation Enhancement Ratio (rER) | Reference(s) |

| MDA-MB-453 | Triple-Negative Breast Cancer (TNBC) | Positive | 1.20 - 1.89 | [2][5] |

| SUM-185 | Triple-Negative Breast Cancer (TNBC) | Positive | 1.20 - 1.89 | [2] |

| SUM-159 | Triple-Negative Breast Cancer (TNBC) | Positive | 1.20 - 1.89 | [2] |

Seviteronel has been shown to be an effective radiosensitizer in AR-positive TNBC cell lines. This effect is attributed to the impairment of double-strand DNA break repair mechanisms.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after treatment with Seviteronel.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of Seviteronel concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the steps for quantifying apoptosis using flow cytometry.

-

Cell Treatment: Treat cells with Seviteronel for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with Seviteronel, then harvest and wash them.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for the detection of protein expression levels.

-

Protein Extraction: Lyse Seviteronel-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AR, PARP, caspases) followed by incubation with secondary antibodies.

-

Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).

Conclusion

Seviteronel demonstrates significant in vitro anti-tumor activity through its dual inhibition of androgen synthesis and androgen receptor signaling. While its direct cytotoxic effects as a monotherapy may be modest in some cell lines, its ability to sensitize cancer cells to radiation highlights its potential in combination therapies. Further research is warranted to fully elucidate the specific molecular pathways affected by Seviteronel and to identify biomarkers that can predict treatment response. This technical guide provides a foundational understanding of Seviteronel's in vitro profile to aid researchers and drug development professionals in their ongoing efforts to combat hormone-driven cancers.

References

- 1. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of combined androgen receptor antagonism and cell cycle inhibition in androgen receptor-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. speerslab.com [speerslab.com]

- 7. Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Seviteronel: A Deep Dive into its Inhibition of Androgen Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (VT-464) is a novel, orally bioavailable, non-steroidal small molecule that represents a significant advancement in the targeted therapy of androgen-driven malignancies. It functions as a dual-action agent, potently and selectively inhibiting the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1) and acting as a direct antagonist of the androgen receptor (AR). This dual mechanism of action uniquely positions seviteronel to comprehensively suppress androgen signaling, a critical driver in various cancers, most notably castration-resistant prostate cancer (CRPC) and certain subtypes of breast cancer. This technical guide provides an in-depth analysis of seviteronel's effect on androgen biosynthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Core Mechanism of Action: Selective CYP17A1 17,20-Lyase Inhibition

The cornerstone of seviteronel's impact on androgen biosynthesis is its selective inhibition of the 17,20-lyase activity of CYP17A1.[1][2] CYP17A1 is a bifunctional enzyme crucial for the production of androgens and cortisol. It catalyzes both the 17α-hydroxylase and the 17,20-lyase reactions. While the hydroxylase activity is essential for cortisol synthesis, the lyase activity is the rate-limiting step in the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors of testosterone and dihydrotestosterone (DHT).

Seviteronel exhibits an approximately 10-fold selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[1][2] This selectivity is a key differentiating feature compared to other CYP17A1 inhibitors like abiraterone, as it may reduce the extent of mineralocorticoid excess and the need for concomitant corticosteroid administration. By specifically targeting the 17,20-lyase step, seviteronel effectively curtails the production of androgens from both adrenal and gonadal sources, as well as intratumorally.

Quantitative Analysis of Seviteronel's Inhibitory Activity

The potency of seviteronel as a CYP17A1 17,20-lyase inhibitor has been quantified in various preclinical studies. The following table summarizes the key in vitro inhibitory data.

| Parameter | Value | Reference |

| CYP17 Lyase IC50 | 69 nM | --INVALID-LINK-- |

| Selectivity (Lyase vs. Hydroxylase) | ~10-fold | --INVALID-LINK-- |

Impact on Steroid Hormone Levels: Clinical Evidence

Clinical trials have demonstrated seviteronel's profound effect on circulating androgen and estrogen levels, consistent with its mechanism of action. The tables below present data from Phase I clinical trials in both men with castration-resistant prostate cancer and women with advanced breast cancer.

Table 2: Effect of Seviteronel on Steroid Hormones in Men with CRPC

| Steroid Hormone | Baseline (nmol/L) | Post-Treatment (Nadir) | Percent Change | Clinical Trial |

| Testosterone | Varies | Near lower limit of quantification (0.03 nmol/L) | >80% decline | --INVALID-LINK-- |

Table 3: Effect of Seviteronel on Steroid Hormones in Women with ER+ or TNBC

| Steroid Hormone | Baseline (pmol/L) | Cycle 2 Day 1 (pmol/L) | Percent Change | Clinical Trial |

| Estradiol | 33.4 (mean) | 13.2 (mean) | -60.5% | --INVALID-LINK-- |

| Testosterone | 485.5 (mean) | 173.4 (mean) | -64.3% | --INVALID-LINK-- |

Signaling Pathway Visualization

The following diagram illustrates the androgen biosynthesis pathway and highlights the specific point of inhibition by seviteronel.

Detailed Experimental Protocols

Protocol 1: In Vitro CYP17A1 17,20-Lyase Inhibition Assay

This protocol outlines a representative method for determining the IC50 of seviteronel for the 17,20-lyase activity of human CYP17A1 using a radiolabeled substrate.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase

-

Cytochrome b5

-

[³H]-17α-hydroxypregnenolone (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Seviteronel (or other test inhibitor) dissolved in DMSO

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation fluid and counter

-

Organic solvents for TLC mobile phase (e.g., chloroform:ethyl acetate)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, recombinant human CYP17A1, cytochrome P450 reductase, and cytochrome b5.

-

Inhibitor Addition: Add varying concentrations of seviteronel (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixtures.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-17α-hydroxypregnenolone and NADPH.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a strong organic solvent (e.g., ethyl acetate) to extract the steroids.

-

Extraction and Separation: Vortex the tubes and centrifuge to separate the organic and aqueous layers. Carefully collect the organic layer containing the substrate and product.

-

TLC Analysis: Spot the extracted organic layer onto a TLC plate. Develop the plate using an appropriate mobile phase to separate the [³H]-17α-hydroxypregnenolone substrate from the [³H]-dehydroepiandrosterone (DHEA) product.

-

Quantification: Visualize the separated spots (e.g., using a phosphorimager or by scraping the silica gel corresponding to the substrate and product spots). Quantify the radioactivity of the substrate and product bands using a scintillation counter.

-

Data Analysis: Calculate the percentage of conversion of substrate to product for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Androgen Production Assay (NCI-H295R Cells)

This protocol describes the use of the human adrenocortical carcinoma cell line NCI-H295R, which expresses key enzymes of steroidogenesis, to assess the effect of seviteronel on androgen production.

Materials:

-

NCI-H295R cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum and appropriate growth factors

-

Forskolin (to stimulate steroidogenesis)

-

Seviteronel (or other test inhibitor) dissolved in DMSO

-

ELISA kits for testosterone and/or DHEA

-

Cell lysis buffer and protein assay kit

Procedure:

-

Cell Culture: Culture NCI-H295R cells in appropriate culture vessels until they reach a desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing a stimulating agent (e.g., forskolin) and varying concentrations of seviteronel or DMSO (vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for steroid production.

-

Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted steroids.

-

Steroid Quantification: Measure the concentration of testosterone and/or DHEA in the collected supernatant using specific and validated ELISA kits according to the manufacturer's instructions.

-

Cell Viability/Protein Normalization: After collecting the supernatant, lyse the cells and determine the total protein content to normalize the steroid production data to the amount of cellular protein. This accounts for any cytotoxic effects of the test compound.

-

Data Analysis: Calculate the percentage of inhibition of androgen production for each seviteronel concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value in a cellular context.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for screening and characterizing a CYP17A1 inhibitor like seviteronel.

Conclusion

Seviteronel's targeted inhibition of CYP17A1 17,20-lyase presents a compelling strategy for the treatment of androgen-dependent cancers. Its dual mechanism, combining potent androgen synthesis inhibition with direct AR antagonism, offers a comprehensive blockade of the androgen signaling axis. The quantitative data from in vitro and clinical studies underscore its efficacy in reducing androgen levels. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate seviteronel or develop novel inhibitors of androgen biosynthesis. The continued exploration of seviteronel's clinical potential is warranted, with the promise of providing a new and effective therapeutic option for patients with advanced malignancies.

References

Early-Phase Clinical Trial Results for Seviteronel: A Technical Overview

Seviteronel (INO-464) is an orally administered, selective, non-steroidal small molecule that represents a novel approach in oncology by dually targeting two key pathways in hormone-dependent cancers: androgen biosynthesis and androgen receptor (AR) signaling. This technical guide provides an in-depth summary of the early-phase clinical trial results for Seviteronel, with a focus on its development in castration-resistant prostate cancer (CRPC) and advanced breast cancer. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Mechanism of Action

Seviteronel exhibits a dual mechanism of action. Firstly, it acts as a selective inhibitor of CYP17 lyase (cytochrome P450 17A1), a critical enzyme in the androgen biosynthesis pathway responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. By inhibiting this step, Seviteronel effectively reduces the production of androgens in the testes and adrenal glands. Secondly, it functions as a competitive antagonist of the androgen receptor, directly inhibiting the binding of androgens to the receptor and subsequent downstream signaling that promotes tumor growth. This dual targeting of both androgen production and AR activity provides a comprehensive blockade of the androgen signaling axis.

Early-Phase Clinical Trials in Castration-Resistant Prostate Cancer (CRPC)

A Phase 1, open-label, dose-escalation study (NCT02361086) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of once-daily Seviteronel in chemotherapy-naïve men with CRPC.

Experimental Protocol: NCT02361086

Study Design: The trial employed a modified 3+3 dose-escalation design. Seviteronel was administered orally once daily in 28-day cycles. Cohorts of 3 patients were enrolled at escalating dose levels. If no dose-limiting toxicities (DLTs) were observed, the next cohort was enrolled at a higher dose. If one DLT occurred, the cohort was expanded to 6 patients. The maximum tolerated dose (MTD) was defined as the highest dose level at which fewer than 33% of patients experienced a DLT.

Patient Population: Eligible patients were chemotherapy-naïve men with metastatic CRPC, with or without prior treatment with abiraterone acetate or enzalutamide.

Dose Levels: The study evaluated doses of 600 mg, 750 mg, and 900 mg once daily. A 600 mg dose with a titration schedule was also assessed.

Endpoints:

-

Primary: Safety, tolerability, and determination of the MTD.

-

Secondary: Pharmacokinetics, PSA response (defined by Prostate Cancer Working Group 2 [PCWG2] criteria), and tumor response (assessed by Response Evaluation Criteria in Solid Tumors [RECIST 1.1]).

Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as any Grade 3 or greater adverse event considered possibly, probably, or definitely related to Seviteronel, occurring within the first 28-day cycle.

Quantitative Data Summary: CRPC Trial

Patient Characteristics (N=21)

| Characteristic | Value |

| Median Age (years) | 71 |

| ECOG Performance Status 0/1 | 8 / 13 |

| Prior Abiraterone | 13 (62%) |

| Prior Enzalutamide | 13 (62%) |

| Prior Abiraterone and Enzalutamide | 9 (43%) |

Safety and Tolerability

No DLTs were observed at doses up to 750 mg once daily. The most frequently reported treatment-emergent adverse events were primarily Grade 1-2.

| Adverse Event | Any Grade (%) | Grade 3/4 (%) |

| Fatigue | 71% | 5% |

| Dizziness | 52% | 0% |

| Vision Blurred | 38% | 0% |

| Dysgeusia | 33% | 0% |

Recommended Phase 2 Dose (RP2D): Based on the overall safety and tolerability profile, 600 mg once daily was selected as the RP2D for future studies in CRPC.

Early-Phase Clinical Trials in Advanced Breast Cancer

A Phase 1/2, open-label study (CLARITY-01, NCT02580448) was conducted to assess the safety, tolerability, PK, and preliminary efficacy of Seviteronel in women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC).

Experimental Protocol: NCT02580448

Study Design: The Phase 1 portion of the study utilized a de-escalating cohort design to determine the MTD and RP2D in women. Six-subject cohorts were enrolled at descending dose levels, starting from a dose determined in the male CRPC study.

Patient Population: Women with locally advanced or metastatic ER+ or TNBC. For the Phase 2 portion, patients with AR-positive (≥10% by IHC) TNBC were included.

Dose Levels: The de-escalating cohorts were 750 mg, 600 mg, and 450 mg once daily.

Endpoints:

-

Primary: Safety, tolerability, and determination of the MTD.

-

Secondary: Pharmacokinetics, clinical benefit rate at 16 weeks (CBR16) for TNBC and 24 weeks (CBR24) for ER+ breast cancer, and enumeration of circulating tumor cells (CTCs).

Pharmacodynamic Assessments:

-

Circulating Tumor Cells (CTCs): CTCs were enumerated using EPIC CTC analysis.

-

Response Evaluation: Tumor response was assessed according to RECIST 1.1.

Quantitative Data Summary: Breast Cancer Trial (Phase 1)

Patient Enrollment (N=19)

| Cancer Type | Number of Patients |

| ER+ | 11 |

| TNBC | 8 |

Safety and Tolerability

DLTs were observed at the higher dose levels, leading to the determination of the MTD.

| Dose Level | DLTs Observed |

| 750 mg QD | Grade 3 confusional state with paranoia |

| 600 mg QD | Grade 3 mental status change, Grade 3 delirium |

| 450 mg QD | None |

The most common adverse events were primarily Grade 1/2.

| Adverse Event | Any Grade (%) |

| Tremor | 42% |

| Nausea | 42% |

| Vomiting | 37% |

| Fatigue | 37% |

Efficacy and Recommended Phase 2 Dose (RP2D)

The RP2D for women was established at 450 mg once daily. At this dose, 4 of 7 evaluable patients achieved a clinical benefit rate at 16 weeks (CBR16). Specifically, 2 TNBC patients and 2 ER+ patients achieved CBR16 and CBR24, respectively. No objective tumor responses were reported in the Phase 1 portion.

Pharmacokinetic Analysis

Pharmacokinetic data for Seviteronel was collected in both the CRPC and breast cancer trials. A population PK analysis pooling data from 243 patients across four clinical studies was also conducted.

Methodology:

-

Sample Collection: Blood samples were collected at various time points, both after the first dose and at steady-state, to characterize the drug's absorption, distribution, metabolism, and excretion.

-

Analytical Method: Seviteronel plasma concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Analysis: Noncompartmental and population-based approaches were used to model the pharmacokinetic parameters.

Key Findings:

-

Seviteronel demonstrates linear pharmacokinetics over a dose range of 50-750 mg, administered either once or twice daily.

-

The disposition of Seviteronel is well-described by a model with transit absorption and bi-phasic first-order elimination.

-

Prandial status did not have a clinically relevant effect on pharmacokinetic parameters.

-

While sex and body weight were found to be statistically significant covariates on clearance, the effect was not deemed clinically meaningful to necessitate a change in the dosing scheme.

Conclusion

The early-phase clinical trials of Seviteronel have established its safety profile and determined the recommended Phase 2 doses for both castration-resistant prostate cancer (600 mg QD) and advanced breast cancer (450 mg QD). The drug was generally well-tolerated, with most adverse events being mild to moderate in severity. Preliminary signs of clinical activity, including PSA reductions in CRPC and clinical benefit in breast cancer, have been observed. The dual mechanism of inhibiting both androgen synthesis and the androgen receptor makes Seviteronel a promising agent for the treatment of hormone-driven malignancies. Further investigation in later-phase trials is warranted to fully elucidate its efficacy.

Seviteronel in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2] Consequently, treatment for TNBC has traditionally been limited to cytotoxic chemotherapy.[3] However, a subset of TNBC, ranging from 15% to 35%, expresses the androgen receptor (AR), highlighting a potential therapeutic avenue.[1][4] Seviteronel (INO-464) has emerged as a promising investigational agent in this context. It is an orally bioavailable, selective, dual-mechanism inhibitor that targets both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor.[3] This dual action not only inhibits androgen synthesis, thereby reducing downstream estrogen production, but also directly antagonizes AR activity.[3][5] This technical guide provides an in-depth overview of seviteronel's mechanism of action, preclinical and clinical data, and experimental protocols relevant to its investigation in AR-positive TNBC.

Mechanism of Action: Dual Inhibition of Androgen Signaling

Seviteronel exerts its anti-tumor effects through a unique dual mechanism of action, disrupting the androgen receptor signaling pathway at two critical points:

-

CYP17 Lyase Inhibition : Seviteronel is a selective inhibitor of CYP17 17,20-lyase, an essential enzyme in the androgen biosynthesis pathway.[3][5] It is approximately 10-fold more selective for CYP17 lyase over CYP17 17-α hydroxylase, which minimizes the impact on cortisol production compared to other agents like abiraterone.[3][5] By inhibiting CYP17 lyase, seviteronel reduces the production of androgens, the ligands that activate the androgen receptor.[3] In vitro, seviteronel inhibits CYP17 lyase with an IC50 of 69 nM.[1]

-

Androgen Receptor Antagonism : In addition to blocking androgen synthesis, seviteronel acts as a direct competitive antagonist of the androgen receptor.[3] It binds to both wild-type and mutated forms of the AR, preventing the binding of androgens and subsequent receptor activation.[3] This direct inhibition further ensures a comprehensive blockade of AR-mediated signaling. Seviteronel has been shown to reduce the nuclear translocation and accumulation of AR.[1]

This dual mechanism provides a more complete shutdown of the AR signaling axis than agents that only target either ligand production or receptor binding.

Caption: Seviteronel's dual mechanism of action in TNBC.

Preclinical Data

Seviteronel has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of AR-positive TNBC.

In Vitro Studies

-

Cell Viability and Proliferation : In AR+ TNBC cell lines such as MDA-MB-453 and SUM159PT, seviteronel inhibits cell proliferation with an IC50 greater than 10 μM.[5][6] While its single-agent cytotoxicity is limited at lower concentrations, its primary role in many preclinical settings is in combination therapies.[4]

-

Radiosensitization : Seviteronel has been shown to act as a radiosensitizing agent in AR+ TNBC cells.[4][7] When combined with radiation, seviteronel (at concentrations of 1 or 5 μM) leads to a significant increase in DNA double-strand breaks, as measured by γH2AX foci, and delays their repair.[1][7] This effect is AR-dependent, as it is not observed in AR-negative TNBC cell lines.[4][7] Clonogenic survival assays have demonstrated radiation enhancement ratios of 1.20–1.89 in AR+ TNBC models treated with seviteronel.[4][7][8]

-

Combination with Chemotherapy : Preclinical studies have indicated that seviteronel can sensitize TNBC cells to chemotherapy.[9] In response to chemotherapy, androgen receptor activation can drive cells into a cancer stem cell state; seviteronel, by antagonizing AR, can suppress this transition and enhance the efficacy of chemotherapy.[9] The combination of seviteronel with chemotherapy resulted in a 70% to 100% greater reduction in tumor size in preclinical models compared to chemotherapy alone.[10]

-

Combination with CDK4/6 Inhibitors : The combination of seviteronel with the CDK4/6 inhibitor abemaciclib has shown synergistic effects in AR+ TNBC models.[5]

Table 1: Summary of In Vitro Activity of Seviteronel in TNBC

| Cell Line | AR Status | Assay | Treatment | Key Findings | Reference |

| MDA-MB-453 | Positive | Cell Viability | Seviteronel (increasing concentrations) | IC50 > 10 μM | [5][6] |

| SUM159PT | Positive | Cell Viability | Seviteronel (increasing concentrations) | Inhibition of proliferation at > 10 μM | [5][6] |

| MDA-MB-453 | Positive | Clonogenic Survival | Seviteronel + Radiation | Radiation enhancement ratios of 1.28–1.47 | [4] |

| ACC-422 | Positive | Clonogenic Survival | Seviteronel + Radiation | Radiation enhancement ratios of 1.20–1.89 | [4][7] |

| MDA-MB-453, ACC-422 | Positive | γH2AX Foci | Seviteronel (1 or 5 μM) + Radiation | Increased DNA double-strand breaks and delayed repair | [7] |

| MDA-MB-231 | Negative | Clonogenic Survival | Seviteronel + Radiation | No radiosensitization observed | [4][7] |

In Vivo Studies

-

Xenograft Models : In a patient-derived xenograft (PDX) model of AR+ TNBC (HCI-009), treatment with seviteronel at 150 mg/kg/day orally resulted in a significant decrease in tumor volume and growth rate.[11] In an MDA-MB-453 xenograft model, seviteronel administered at 75 mg/kg daily in combination with radiation (2 Gy) demonstrated a synergistic anti-tumor effect, with a significant reduction in tumor volume and a delay in tumor doubling and tripling times.[1][4]

Table 2: Summary of In Vivo Activity of Seviteronel in TNBC Xenograft Models

| Xenograft Model | Treatment | Dose | Key Findings | Reference |

| HCI-009 (PDX) | Seviteronel | 150 mg/kg/day, p.o. | Significant decrease in tumor volume and growth rate | [11] |

| MDA-MB-453 | Seviteronel + Radiation | 75 mg/kg/day, p.o. + 2 Gy | Synergistic anti-tumor effect; significant reduction in tumor volume | [1][4] |

| MDA-MB-453 | Seviteronel | Dose-dependent | Significantly inhibited tumor volume and growth rate | [5][6] |

Clinical Data

A Phase 1, open-label, multicenter study (NCT02580448) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of seviteronel in women with advanced ER-positive or triple-negative breast cancer.[3][12][13]

Safety and Tolerability

-

Nineteen women were enrolled in the study and received seviteronel in de-escalating dose cohorts of 750 mg, 600 mg, and 450 mg once daily (QD).[3]

-

The majority of adverse events (AEs) were Grade 1/2, with the most common being tremor (42%), nausea (42%), vomiting (37%), and fatigue (37%).[3]

-

Dose-limiting toxicities (DLTs) were observed at the 750 mg and 600 mg QD doses.[3][12]

-

The recommended Phase 2 dose (RP2D) was established at 450 mg QD.[3][12]

Pharmacokinetics

-

Pharmacokinetic analysis revealed a dose-proportional relationship for peak and trough plasma drug concentrations and overall exposure (AUC) after a single dose.[3]

-

The half-life of seviteronel ranged from 6.4 to 8.4 hours, supporting once-daily dosing.[3]

Efficacy

-

The primary efficacy endpoint for TNBC patients was the clinical benefit rate at 16 weeks (CBR16), defined as stable disease, partial response, or complete response.[3]

-

At the RP2D of 450 mg QD, 2 out of 7 subjects with TNBC achieved CBR16.[3][12]

-

No objective tumor responses were reported in this Phase 1 study.[3][12]

Table 3: Summary of Phase 1 Clinical Trial of Seviteronel in TNBC

| Parameter | Finding | Reference |

| Study Design | Phase 1, open-label, de-escalating dose cohorts | [3][12] |

| Patient Population | Women with locally advanced or metastatic TNBC or ER+ breast cancer | [3] |

| Dosing Cohorts | 750 mg, 600 mg, 450 mg once daily | [3] |

| Recommended Phase 2 Dose | 450 mg once daily | [3][12] |

| Most Common AEs (Grade 1/2) | Tremor (42%), nausea (42%), vomiting (37%), fatigue (37%) | [3] |

| Half-life | 6.4 - 8.4 hours | [3] |

| Efficacy (TNBC at RP2D) | 2 of 7 subjects achieved CBR16 | [3][12] |

A Phase 1/2 clinical trial (NCT04947189) is currently investigating seviteronel in combination with docetaxel in patients with AR-positive metastatic TNBC.[2]

Experimental Protocols

In Vitro Cell Viability Assay (Crystal Violet)

-

Cell Seeding : Seed AR+ TNBC cells (e.g., MDA-MB-453, SUM159PT) in 96-well plates at a density of 5,000-10,000 cells per well in full-serum media and allow them to adhere overnight.

-

Treatment : Treat the cells with increasing concentrations of seviteronel (e.g., 0.1 to 50 μM) or DMSO as a vehicle control.

-

Incubation : Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Staining :

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

-

Destaining and Measurement :

-

Wash the plates with water to remove excess stain.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

Data Analysis : Normalize the absorbance values to the DMSO-treated control cells to determine cell viability.

Clonogenic Survival Assay

-

Cell Seeding : Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

-

Treatment : Treat the cells with a fixed concentration of seviteronel (e.g., 1 or 5 μM) or DMSO for a specified duration (e.g., 24 hours) prior to irradiation.

-

Irradiation : Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).

-

Incubation : Incubate the plates for 10-14 days to allow for colony formation.

-

Staining :

-

Fix the colonies with a mixture of methanol and acetic acid.

-

Stain with 0.5% crystal violet.

-

-

Colony Counting : Count the number of colonies containing at least 50 cells.

-

Data Analysis : Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. The radiation enhancement ratio can be calculated from the survival curves.

Caption: Preclinical to clinical workflow for seviteronel in TNBC.

Future Directions and Conclusion

Seviteronel represents a promising targeted therapy for the subset of triple-negative breast cancers that express the androgen receptor. Its dual mechanism of inhibiting both androgen synthesis and the androgen receptor provides a robust method for disrupting this key signaling pathway. Preclinical data have demonstrated its potential as a radiosensitizer and in combination with chemotherapy. Early clinical data have established a manageable safety profile and recommended dose for further investigation.

Ongoing and future research will be critical to fully elucidate the role of seviteronel in the treatment of TNBC. Key areas of focus include:

-

Combination Therapies : Further investigation into combinations with chemotherapy, PARP inhibitors, and other targeted agents is warranted.

-

Biomarker Development : Identifying predictive biomarkers beyond AR expression to select patients most likely to respond to seviteronel is crucial.

-

Resistance Mechanisms : Understanding potential mechanisms of resistance to seviteronel will be important for developing strategies to overcome it.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. garvan.org.au [garvan.org.au]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

Seviteronel: A Deeper Dive into Molecular Mechanisms Beyond CYP17 and Androgen Receptor Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Seviteronel (INO-464) is a selective, orally bioavailable, non-steroidal small molecule that has been primarily characterized as a dual inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and the androgen receptor (AR).[1][2] Its targeted action on the androgen signaling pathway has positioned it as a promising therapeutic agent in the treatment of castration-resistant prostate cancer (CRPC) and breast cancers that express the androgen receptor.[2] While its effects on CYP17 lyase and AR are well-documented, emerging evidence suggests that the pharmacological profile of Seviteronel extends beyond these canonical targets, revealing a more complex mechanism of action that could have significant clinical implications.

This technical guide provides a comprehensive overview of the molecular targets and mechanisms of Seviteronel that lie outside of its established roles as a CYP17 inhibitor and a direct AR antagonist. We will delve into its impact on DNA damage repair pathways, explore potential links to other signaling cascades, and present the available quantitative data and experimental methodologies that underpin these findings.

Radiosensitization: A Novel Frontier for Seviteronel's Action

A significant body of evidence points to a novel function of Seviteronel as a radiosensitizing agent in AR-positive (AR+) triple-negative breast cancer (TNBC) models.[1][3][4] This effect is not merely a consequence of its anti-androgenic properties but appears to involve a distinct mechanism of action that differentiates it from other AR inhibitors like enzalutamide.[3]

The radiosensitizing effect of Seviteronel is attributed to its ability to impair the repair of DNA double-strand breaks (dsDNA breaks).[1][3] This has been demonstrated through a series of key experiments that reveal a unique interplay between Seviteronel, the androgen receptor, and the cellular machinery responsible for DNA repair.

Modulation of DNA Damage Response Gene Recruitment